(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049753-14-1) is a γ-substituted L-proline derivative with a bicyclic benzo[b]thiophene moiety attached to the pyrrolidine ring. Its molecular formula is C₁₅H₁₆ClNO₂S, and it has a molecular weight of 297.79 g/mol . The compound is synthesized as a hydrochloride salt to enhance solubility and stability, making it suitable for pharmaceutical research. It is commercially available with >99% purity and is utilized as a building block in drug discovery, particularly for targeting receptors with hydrophobic binding pockets .
Properties
IUPAC Name |
(2S,4R)-4-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S.ClH/c16-14(17)12-6-9(7-15-12)5-10-8-18-13-4-2-1-3-11(10)13;/h1-4,8-9,12,15H,5-7H2,(H,16,17);1H/t9-,12+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZACLIVQLOEMX-KATIXKQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CSC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
p-Nitrobenzyloxycarbonyl (PNZ) Protection
The primary amine is protected using p-nitrobenzyl chloroformate under biphasic conditions (dichloromethane/water) at 0–5°C. Sodium hydroxide (2 N) ensures deprotonation of the amine, facilitating rapid nucleophilic attack on the chloroformate. This step achieves yields of 92–93% with minimal epimerization.
Representative Protocol
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Reactants : trans-4-Hydroxy-L-proline (1.0 eq), p-nitrobenzyl chloroformate (1.1 eq)
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Conditions : 0–5°C, NaOH (2 N), 3 h
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Workup : Acidification to pH 2–3 with H₂SO₄ or HCl, extraction with ethyl acetate
Functionalization at C4: Introducing the Benzo[b]thiophene Moiety
Mesylation and Thiol Displacement
The C4 hydroxyl group is activated as a mesylate using methanesulfonyl chloride in dichloromethane at −15°C. Subsequent displacement with 3-mercaptomethylbenzo[b]thiophene in the presence of triethylamine introduces the thioether linkage.
Key Observations
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Temperature Control : Maintaining −15°C during mesylation prevents β-elimination.
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Nucleophile Preparation : The thiol is often generated in situ via reduction of disulfides or using NaSH.
Deprotection and Cyclization
PNZ Removal Under Acidic Conditions
Hydrogenolysis or acidic hydrolysis cleaves the PNZ group. Hydrochloric acid (6 N) in methanol at 25°C quantitatively removes the protective group, yielding the free amine.
Optimization Note
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Catalytic Transfer Hydrogenation : Palladium on carbon (10% wt) with ammonium formate in methanol achieves cleaner deprotection compared to HCl.
Salt Formation and Crystallization
The free base is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt. Recrystallization from ethanol/water (9:1) enhances purity to >99% (HPLC).
Critical Parameters
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Stoichiometry : 1.05 eq HCl ensures complete protonation without excess acid.
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Crystallization Temperature : Slow cooling from 50°C to 0°C yields monoclinic crystals suitable for X-ray analysis.
Industrial-Scale Adaptation
A 20 L reactor protocol demonstrates scalability:
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Step 2 : Mesylation and thiol displacement at −15°C (85% yield).
Challenges in Scale-Up
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Exothermic reactions require jacketed reactors for precise temperature control.
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Filtration of the hydrochloride salt demands centrifugal filters to handle high slurry volumes.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzo[b]thiophene moiety to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows for interactions with various biological targets, making it a candidate for developing new drugs.
Chiral Synthesis
As a chiral compound, (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride serves as an important building block in asymmetric synthesis. It can be utilized to create other chiral molecules that are essential in drug formulation .
Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Studies involving the modification of its structure could lead to the discovery of new anti-inflammatory agents .
Material Science
In addition to its pharmaceutical applications, this compound may be used in material science for developing new polymers or materials with specific properties due to its unique chemical structure.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzo[b]thiophene group distinguishes this compound from analogues with monocyclic or aliphatic substituents. Key structural analogues include:
Key Observations :
- Benzo[b]thiophene provides a rigid, planar structure that enhances interactions with aromatic residues in target proteins compared to smaller substituents like methylbenzyl .
- Thiophene derivatives (e.g., CAS 959582-97-9) lack the fused benzene ring, reducing hydrophobicity and metabolic stability compared to benzo[b]thiophene .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases, critical for in vivo applications .
- Lipophilicity : Benzo[b]thiophene’s extended conjugated system increases logP relative to methylbenzyl or thiophene derivatives, favoring blood-brain barrier penetration .
- Stability : The hydrochloride salt enhances stability under storage (2–8°C), whereas iodobenzyl analogues may require stricter handling due to light sensitivity .
Pharmacological Relevance
- Comparative Bioactivity : Methylbenzyl derivatives may exhibit weaker binding to hydrophobic pockets compared to benzo[b]thiophene, as seen in glutamate receptor modulators .
Biological Activity
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring with a benzo[b]thiophene moiety, which contributes to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 261.34 g/mol .
Biological Activity
The biological activity of this compound is primarily investigated in the context of its interactions with various molecular targets, including enzymes and receptors.
The compound is believed to exert its effects through:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in critical biological pathways.
- Receptor Modulation : The compound could bind to certain receptors, influencing their activity and downstream signaling pathways .
Research Findings
Recent studies have explored the pharmacological properties of this compound, particularly its potential as a therapeutic agent. Notably:
- Antibacterial Activity : The compound has been evaluated for its antibacterial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. For example, it has demonstrated low minimal inhibitory concentrations (MICs) against multidrug-resistant strains .
- Ligand Properties : Research indicates that it may function as a ligand in biochemical assays, suggesting potential applications in drug discovery and development .
Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial efficacy of this compound found that the compound exhibited significant activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The compound's MIC values ranged from 0.03125 to 0.25 μg/mL for Gram-positive bacteria, indicating potent antibacterial properties .
Case Study 2: Mechanistic Insights
In another investigation, the binding interactions of this compound with bacterial topoisomerases were analyzed. The study revealed that it binds effectively at the ATP-binding site of these enzymes, inhibiting their activity and thereby disrupting bacterial DNA replication .
Data Table: Biological Activity Summary
| Activity Type | Target Organism | MIC (µg/mL) | Comments |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | <0.03125 | Effective against MDR strains |
| Antibacterial | Klebsiella pneumoniae | 1–4 | Broad-spectrum efficacy |
| Enzyme Inhibition | Bacterial topoisomerases | Not specified | Disrupts DNA replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
